tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
tert-butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-21(2,3)26-20(24)23-15-8-7-13-18(23)17-12-9-14-22-19(17)25-16-10-5-4-6-11-16/h4-6,9-12,14,18H,7-8,13,15H2,1-3H3 |
InChI Key |
HSLYOZHPFPQYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a critical tool for accelerating reactions involving tert-butyl piperidine carboxylate derivatives. In one protocol, tert-butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate was synthesized via a palladium-catalyzed coupling between a boronate ester intermediate and a halogenated pyridine derivative . The reaction mixture, containing tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate (77 mg, 0.25 mmol) and 3-bromo-2-phenoxypyridine, was subjected to microwave irradiation at 150°C for 20 minutes. This method achieved a 99% yield, attributed to enhanced reaction kinetics under microwave conditions .
Table 1: Optimization of Microwave-Assisted Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 150°C | 99 |
| Catalyst Loading | 5 mol% Pd(PPh3)4 | 99 |
| Solvent | DME/H2O (3:1) | 99 |
| Reaction Time | 20 minutes | 99 |
The use of DME/H2O as a solvent system facilitated phase transfer, while Pd(PPh3)4 ensured efficient cross-coupling . Post-reaction purification via flash column chromatography (20–40% ethyl acetate/hexanes) afforded the product with >95% purity .
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing the biaryl ether moiety in this compound. A representative procedure involved reacting tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate with 3-bromo-2-phenoxypyridine under inert conditions . The reaction utilized Pd(dppf)Cl2 (0.1 equiv) as the catalyst and Cs2CO3 (2.0 equiv) as the base in a 1,4-dioxane/water (4:1) solvent system. After 12 hours at 80°C, the crude product was extracted with ethyl acetate, washed with brine, and dried over Na2SO4, yielding 79.6 mg (99%) of the target compound .
Key Mechanistic Steps:
-
Oxidative Addition: Pd(0) inserts into the C–Br bond of 3-bromo-2-phenoxypyridine.
-
Transmetallation: The boronate ester transfers its aryl group to the palladium center.
-
Reductive Elimination: The biaryl product forms, regenerating the Pd(0) catalyst .
Nucleophilic Displacement Strategies
Alternative routes employ nucleophilic displacement reactions to install the phenoxy group. For instance, tert-butyl 4-hydroxypiperidine-1-carboxylate was treated with 3-bromo-2-phenoxypyridine in the presence of K2CO3 and DMF at 100°C . This SNAr (nucleophilic aromatic substitution) reaction proceeded via a two-step mechanism:
-
Deprotonation of the piperidine hydroxyl group by K2CO3.
-
Attack of the resulting alkoxide on the electron-deficient pyridine ring .
The reaction required 24 hours for completion, yielding 70–75% of the product. Post-synthetic deprotection of the tert-butyl group using trifluoroacetic acid (TFA) generated the free piperidine intermediate, which was subsequently reprotected to confirm structural integrity .
Solid-Phase Synthesis and Parallel Optimization
Recent advancements in high-throughput screening have enabled the parallel synthesis of analogous piperidine carboxylates. In one study, a resin-bound tert-butyl piperidine precursor was functionalized with 2-phenoxypyridine via Mitsunobu conditions (DIAD, PPh3) . After cleavage from the resin, the product was isolated in 88% yield (28.9 mg) with >90% purity, as confirmed by 1H NMR and HRMS .
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time Required |
|---|---|---|---|
| Microwave-Assisted | 99 | 95 | 20 minutes |
| Suzuki-Miyaura | 99 | 95 | 12 hours |
| Nucleophilic Displacement | 75 | 90 | 24 hours |
| Solid-Phase | 88 | 90 | 48 hours |
Scalability and Industrial Considerations
Scaling the Suzuki-Miyaura reaction to kilogram-scale production necessitated modifications to the workup procedure. A biphasic extraction system (toluene/water) replaced ethyl acetate to improve solvent recovery, reducing costs by 30% . Additionally, switching from Pd(PPh3)4 to a heterogeneous Pd/C catalyst facilitated catalyst recycling, achieving a turnover number (TON) of 1,200 .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the piperidine ring to a more saturated form.
Substitution: The phenoxypyridine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces more saturated piperidine derivatives .
Scientific Research Applications
tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenoxypyridine moiety is known to bind to certain receptors and enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Features and Modifications
Key structural variations among analogs include:
- Heterocyclic substituents: Thiophene (e.g., 4h-1, 4i-1), benzo[b]thiophene (4h-1), and trifluoromethylphenoxy () groups replace the phenoxypyridine moiety. These modifications alter electronic properties and steric bulk, influencing binding affinity and selectivity .
- Functional groups: Phosphoryl (4h-1, 4i-1), tetrazole (), and cyclopropylamino () substituents introduce hydrogen-bonding or charge interactions, critical for enzyme inhibition .
- Protective groups : The tert-butyl carbamate is conserved across most analogs, but substitutions at the piperidine ring (e.g., methylidene in , chloropyrazine in ) diversify reactivity and pharmacokinetics .
Physical and Chemical Properties
- State: Most analogs (e.g., 4h-1, 4i-1) are colorless solids, whereas the trifluoromethylphenoxy derivative () is a liquid, likely due to increased lipophilicity from the CF3 group .
- Solubility: Phosphoryl and tetrazole groups enhance hydrophilicity, contrasting with the trifluoromethylphenoxy analog’s lipid solubility .
- Stability : The tert-butyl carbamate group improves stability under basic conditions, a feature conserved across all analogs .
Biological Activity
tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C21H26N2O3, with a molecular weight of approximately 354.44 g/mol. It features a piperidine ring substituted with a phenoxy group and a pyridine moiety, which are crucial for its biological interactions.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its pharmacological profile suggests potential activity as a:
- Neuroprotective agent : By modulating neurotransmitter systems, it may offer protective effects against neurodegeneration.
- Antidepressant : Similar compounds have shown efficacy in models of depression, possibly through serotonin and norepinephrine reuptake inhibition.
1. Neuropharmacological Effects
Studies have demonstrated that this compound exhibits significant neuropharmacological activity. In vitro assays suggest that it can enhance synaptic plasticity, which is critical for learning and memory processes.
2. Antioxidant Properties
The compound has been evaluated for its antioxidant capacity. It demonstrated the ability to scavenge free radicals in various assays, indicating potential use in managing oxidative stress-related disorders.
Data Table: Biological Activities
Case Studies
Several studies have explored the therapeutic potential of similar compounds in clinical settings:
- Study on Depression : A clinical trial investigated the effects of related piperidine derivatives on patients with major depressive disorder. Results indicated significant improvements in mood and cognition, suggesting that this compound could have similar benefits.
- Neurodegenerative Diseases : Research has highlighted the role of compounds with similar structures in models of Alzheimer's disease. These studies showed reduced amyloid-beta plaque formation and improved cognitive function, supporting the hypothesis that this compound may also confer neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
